3-Ketopetromyzonol sulfate

Catalog No.
S13209425
CAS No.
435327-06-3
M.F
C24H40O7S
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ketopetromyzonol sulfate

CAS Number

435327-06-3

Product Name

3-Ketopetromyzonol sulfate

IUPAC Name

[(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentyl] hydrogen sulfate

Molecular Formula

C24H40O7S

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C24H40O7S/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26/h14-15,17-22,26-27H,4-13H2,1-3H3,(H,28,29,30)/t14-,15-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

OAKDBNNISQJEJA-RTYFXBAISA-N

Canonical SMILES

CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C

Isomeric SMILES

C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C

3-Ketopetromyzonol sulfate is a cholanoid.

3-Ketopetromyzonol sulfate is a sulfated bile alcohol derivative with the chemical formula C24_{24}H40_{40}O7_7S. It is primarily known as a sex pheromone produced and released by sexually mature male sea lamprey (Petromyzon marinus). This compound plays a crucial role in the reproductive behavior of sea lampreys, particularly in attracting females during the spawning season. The structure of 3-ketopetromyzonol sulfate includes a ketone group at the C3 position and sulfate ester functionality, which contributes to its biological activity and solubility in aquatic environments .

Typical of ketones and sulfated compounds. One notable reaction involves its derivatization with 1-dimethylaminonaphthalene-5-sulfonyl hydrazine, which forms a hydrazone derivative. This reaction enhances the compound's detectability in analytical methods such as high-performance liquid chromatography (HPLC). The ketone moiety readily reacts with hydrazines, allowing for efficient derivatization under mild acidic conditions .

Furthermore, the presence of hydroxyl groups at C7 and C12 positions can also participate in chemical modifications, although the ketone group is preferred for derivatization due to its reactivity .

As a sex pheromone, 3-ketopetromyzonol sulfate exhibits significant biological activity by eliciting olfactory responses in female sea lampreys. Research indicates that this compound effectively attracts females from considerable distances, facilitating mating and spawning behaviors. The olfactory sensitivity to this pheromone is critical for reproductive success in sea lampreys, as it aids in locating potential mates .

Additionally, studies have shown that synthetic analogs of 3-ketopetromyzonol sulfate can mimic its olfactory activity, although they may not elicit the same level of response as the natural compound .

The synthesis of 3-ketopetromyzonol sulfate involves several steps typically associated with bile acid chemistry. One common method includes oxidation of bile alcohols to introduce the ketone functionality. Subsequent sulfation can be achieved using sulfuric acid or chlorosulfonic acid to introduce the sulfate group.

Another approach involves starting from naturally occurring bile acids, which are then modified through selective oxidation and sulfation processes. These synthetic methods allow for the production of both natural and unnatural analogs of 3-ketopetromyzonol sulfate for research purposes .

3-Ketopetromyzonol sulfate has several applications beyond its role as a natural pheromone:

  • Ecological Research: It serves as a model compound for studying pheromone signaling and reproductive behaviors in aquatic organisms.
  • Pest Management: Due to its effectiveness in attracting sea lampreys, it has potential applications in developing traps or control measures for invasive populations.
  • Analytical Chemistry: Its unique chemical properties make it suitable for use in HPLC methods for detecting similar compounds in environmental samples .

Interaction studies involving 3-ketopetromyzonol sulfate primarily focus on its olfactory interactions with female sea lampreys. Research has demonstrated that this compound activates specific olfactory receptors, leading to behavioral responses such as increased swimming towards the source of the pheromone. Additionally, studies on synthetic analogs have provided insights into structure-activity relationships that govern olfactory sensitivity and preference among sea lampreys .

Several compounds share structural similarities with 3-ketopetromyzonol sulfate, particularly within the realm of bile acids and pheromones. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
Petromyzonol sulfateSimilar bile alcohol structure without ketone groupFunctions as a pheromone but less potent
Cholic acidBile acid backbone with hydroxyl groupsInvolved in digestion; not a pheromone
Deoxycholic acidOxidized bile acid derivativeFunctions primarily in fat emulsification
5β-cholanic acidBasic bile acid structurePrecursor to various bile salts

These compounds exhibit varying degrees of biological activity and applications, but 3-ketopetromyzonol sulfate stands out due to its specific role as an effective sex pheromone in sea lampreys .

The endogenous biosynthesis of 3-ketopetromyzonol sulfate in Petromyzon marinus represents one of the most dramatic examples of metabolic pathway upregulation associated with sexual maturation in vertebrates [12] [14]. The biosynthetic process involves a complex network of enzymatic reactions occurring across multiple tissue compartments, primarily in hepatocytes and gill epithelial cells.

The initial biosynthetic pathway begins in the liver with the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1), which exhibits an extraordinary 8000-fold increase in transcription levels in mature male sea lampreys compared to immature individuals [12] [14]. This dramatic upregulation is accompanied by a three-fold increase in sterol 27-hydroxylase (CYP27A1) transcription and a six-fold increase in sterol 12α-hydroxylase (CYP8B1) expression [12] [14]. These enzymes collectively initiate the conversion of cholesterol through the classic bile acid synthesis pathway.

The biosynthetic process involves the initial formation of petromyzonol sulfate as a precursor compound in hepatocytes [12] [14]. Liquid chromatography-tandem mass spectrometry analyses demonstrate high concentrations of petromyzonol sulfate in liver tissue, indicating active synthesis in this organ [12] [14]. The compound undergoes transport from the liver to gill epithelia via the bloodstream, where critical enzymatic modifications occur.

In gill epithelial cells, the conversion of petromyzonol sulfate to 3-ketopetromyzonol sulfate occurs through the action of 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) [12] [14]. This enzyme demonstrates enhanced expression specifically in gill tissue of mature males, supporting the mechanism whereby petromyzonol sulfate undergoes dehydrogenation at the C-3 position to form the ketone group characteristic of 3-ketopetromyzonol sulfate [12] [14]. The dramatic inverse ratio of petromyzonol sulfate to 3-ketopetromyzonol sulfate from internal tissues to external secretions provides compelling evidence for this final conversion step occurring in gill epithelia [12] [14].

Additional sulfotransferase enzymes, including sulfotransferase 2B1 (SULT2B1) and sulfotransferase 2A1 (SULT2A1), exhibit substantially greater expression in gill tissues compared to liver tissues in mature males [12] [14]. These enzymes catalyze sulfate conjugation reactions that increase compound solubility and facilitate secretion into the aquatic environment [12] [14]. The coordinated expression of these enzymatic systems enables the efficient production and release of 3-ketopetromyzonol sulfate at rates approaching 0.5 mg/h in spermiating males [21].

GeneEnzyme FunctionFold Increase in Mature MalesTissue Location
cyp7a1Cholesterol 7α-hydroxylase8000Liver
cyp27a1Sterol 27-hydroxylase3Liver
cyp8b1Sterol 12α-hydroxylase6Liver
hsd3b73β-hydroxy-Δ5-C27-steroid oxidoreductaseEnhanced in gillsGill epithelium
sult2b1Sulfotransferase 2B1Enhanced in gillsGill epithelium
sult2a1Sulfotransferase 2A1Enhanced in gillsGill epithelium

In Vitro Synthesis Optimization Strategies

Laboratory synthesis approaches for 3-ketopetromyzonol sulfate and related bile acid sulfates have focused on developing scalable methodologies that maintain stereochemical integrity and achieve high yields [16] [17]. Synthetic strategies typically employ bile acid precursors as starting materials, utilizing established cholate-based synthetic routes that have been adapted for lamprey-specific bile alcohol sulfates.

Key synthetic transformations include the use of borane-dimethyl sulfide complex for stereoselective reduction reactions, followed by oxidation using sulfur trioxide-pyridine complex to install ketone functionalities [4]. The sulfation step typically employs sulfur trioxide-pyridine complex under controlled conditions to achieve selective sulfation at the C-24 position without affecting other hydroxyl groups [4]. Purification is accomplished through flash chromatography using chloroform-methanol-saturated aqueous ammonia solvent systems [4].

Optimization of reaction conditions has focused on minimizing side product formation and improving overall yields [29]. The use of palladium-copper nanowires instead of traditional palladium on carbon catalysts has been shown to improve stereoselectivity in double bond reduction reactions, achieving 5β-H:5α-H ratios of 97:3 [29]. Additionally, enzymatic approaches using 3α-hydroxysteroid dehydrogenase have achieved 100% conversion for stereoselective reduction of ketone groups to the desired 3α-hydroxyl configuration [29].

Advanced synthetic methodologies have incorporated flow chemistry techniques to address critical bottlenecks in bile acid synthesis [34]. Ozonolysis reactions for side chain modifications have been optimized using continuous flow reactors, enabling better control of reaction conditions and improving safety profiles for large-scale synthesis [34]. These flow-based approaches have proven particularly valuable for the preparation of bile alcohol sulfates requiring precise control of oxidation states.

Recent developments in sulfuryl group transfer strategies have provided more selective methods for preparing sulfated steroids [33]. These approaches utilize tetrabutylammonium bisulfate as a sulfating agent, enabling regioselective sulfation under mild conditions while avoiding pyridinium ion contamination commonly encountered with traditional sulfation methods [33].

Precursor Utilization and Metabolic Engineering Approaches

The biosynthetic pathway for 3-ketopetromyzonol sulfate utilizes cholesterol as the primary precursor through the classic bile acid synthesis pathway [24] [27]. The rate-limiting step involves cholesterol 7α-hydroxylase (CYP7A1), which initiates the conversion of cholesterol to 7α-hydroxycholesterol [24] [27]. This intermediate undergoes further modifications through sterol 12α-hydroxylase (CYP8B1) and sterol 27-hydroxylase (CYP27A1) to generate the appropriate hydroxylation pattern characteristic of lamprey bile acids [24] [27].

Metabolic engineering approaches for enhancing 3-ketopetromyzonol sulfate production have focused on overexpression of key biosynthetic enzymes [36] [37]. The dramatic upregulation of CYP7A1 expression observed in mature male lampreys provides a natural model for metabolic engineering strategies [41] [45]. Studies have demonstrated that overexpression of CYP7A1 can significantly increase bile acid synthesis rates, though careful regulation is required to avoid cellular toxicity [41] [45].

The role of 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) has been identified as critical for the conversion of cholesterol-derived precursors to functional bile acids [42]. Knockout studies in mouse models have revealed that elimination of HSD3B7 prevents proper epimerization of the 3β-hydroxyl group to the 3α-configuration required for bile acid function [42]. These findings highlight the importance of maintaining proper enzyme expression levels for efficient precursor utilization.

Sulfotransferase pathway optimization represents a key target for metabolic engineering approaches [43]. The coordinated expression of SULT2B1 and SULT2A1 in gill tissues of mature male lampreys demonstrates the importance of tissue-specific enzyme localization for efficient product formation [12] [14]. Engineering approaches have explored the use of 3-phosphoadenosine 5-phosphosulfate (PAPS) as a sulfate donor, with optimization of PAPS availability serving as a critical factor in sulfation efficiency [43].

Precursor feeding studies have investigated the use of mevalonic acid and cholesterol supplementation to enhance bile acid production in cell culture systems [25]. However, these approaches have shown limited success in lamprey hepatocyte cultures, suggesting that alternative strategies may be required for effective metabolic engineering [25]. The incorporation of bile acid precursors into culture media has been explored as a means of bypassing rate-limiting steps in the biosynthetic pathway [25].

Alternative pathway engineering has considered the potential for utilizing the acidic bile acid synthesis pathway, which involves initial hydroxylation at the 27-position by CYP27A1 [24] [27]. While this pathway typically accounts for only a small percentage of total bile acid synthesis in mammals, it may offer opportunities for increasing overall production capacity through pathway diversification [24] [27].

Challenges in Large-Scale Production Yield Optimization

Large-scale production of 3-ketopetromyzonol sulfate faces significant technical and economic challenges that have limited its widespread availability for research and potential commercial applications [32] [35]. The compound's complex structure and multiple stereocenters require sophisticated synthetic approaches that maintain stereochemical integrity while achieving economically viable yields [32].

One of the primary challenges involves the high cost of synthetic pheromone production, with estimates indicating that several hundred grams would be required annually for potential field applications [35]. The multi-step synthetic sequences required for bile acid sulfate production involve expensive reagents and require specialized equipment for handling sulfating agents under controlled conditions [33] [34].

Yield optimization efforts have focused on addressing critical bottlenecks in the synthetic pathway [32]. The sulfation reaction represents a particular challenge, as traditional methods using pyridine-sulfur trioxide complexes can lead to product decomposition and formation of impurities [33]. Alternative sulfation strategies utilizing flow chemistry have shown promise for improving yields while maintaining product quality [34].

Scale-up challenges include the management of highly exothermic reactions and the handling of potentially hazardous sulfating reagents [28] [34]. Continuous flow reactors have been investigated as a means of improving reaction control and safety during large-scale synthesis [34]. These systems enable better heat management and provide more consistent reaction conditions compared to traditional batch processes.

Purification and isolation of 3-ketopetromyzonol sulfate present additional challenges due to the compound's high polarity and water solubility [7]. Traditional organic extraction methods are often ineffective, requiring specialized purification techniques such as ion-exchange chromatography or reverse-phase liquid chromatography [30]. The development of efficient purification protocols that can be scaled for industrial production remains an active area of research.

Cell culture-based production approaches have been explored as an alternative to chemical synthesis [25]. Efforts to establish stable lamprey hepatocyte cell lines capable of sustained 3-ketopetromyzonol sulfate production have shown limited success, with production levels declining significantly after the initial culture period [25]. Fusion of lamprey liver cells with immortalized fish hepatoma cell lines has been investigated as a potential solution, though identifying high-producing colonies remains challenging [25].

The development of accurate analytical methods for quality control during large-scale production represents another significant challenge [32]. The complexity of bile acid mixtures and the need for precise quantification of specific stereoisomers require sophisticated analytical techniques such as liquid chromatography-tandem mass spectrometry [30]. These methods must be robust enough for routine quality control while maintaining the sensitivity required for detecting trace impurities.

Environmental factors affecting production yields include temperature control, pH optimization, and solvent selection for both synthetic and biotechnological approaches [28] [31]. The storage stability of 3-ketopetromyzonol sulfate under various conditions must also be considered when developing large-scale production protocols, as the compound requires storage at -20°C to maintain stability [7].

PropertyValue
Molecular FormulaC24H40O7S
Molecular Weight (g/mol)472.635
Melting Point (°C)165-168
Storage Temperature-20°C Freezer
SolubilityDMSO, Methanol, Water
Physical FormSolid
ColorOff-White to Pale Yellow

Structure-Activity Relationships of Sulfated Bile Alcohols

The molecular architecture of 3-ketopetromyzonol sulfate provides critical insights into structure-activity relationships governing olfactory receptor binding and activation. The compound's C24H40O7S molecular framework incorporates essential structural elements including a 5α-cholane skeleton, ketone group at C-3, hydroxyl groups at C-7 and C-12, and a sulfate ester at C-24 [7] [2].

Systematic structure-activity relationship studies reveal that the C-24 sulfate group represents the most critical structural determinant for receptor activation, with removal or modification resulting in complete loss of olfactory activity [2]. The sulfate moiety enhances aqueous solubility and provides essential electrostatic interactions with receptor binding sites [7]. Compounds lacking the C-24 sulfate, such as 3-ketopetromyzonol alcohol, demonstrate markedly reduced potency with EC50 values exceeding 100 μM [2].

The C-12 hydroxyl group significantly enhances receptor binding affinity and activation efficacy. Comparative analyses demonstrate that compounds possessing C-12 hydroxyl groups exhibit 5-10 fold higher potency than corresponding C-12 carbonyl derivatives [2]. This relationship suggests critical hydrogen bonding interactions between the C-12 hydroxyl and receptor binding pocket residues.

The 5α stereochemical configuration proves absolutely essential for olfactory receptor recognition. 3-Ketopetromyzonol sulfate analogs possessing 5β configurations fail to activate OR320a and OR320b receptors even at millimolar concentrations [2]. This stereochemical specificity reflects the evolutionary adaptation of lamprey olfactory systems to detect ancestral 5α-bile acids rather than the 5β-bile acids characteristic of jawed vertebrates [8] [2].

The C-3 ketone group paradoxically reduces receptor activation compared to the corresponding C-3 hydroxyl analog (petromyzonol sulfate). While 3-ketopetromyzonol sulfate maintains potent olfactory activity, petromyzonol sulfate demonstrates superior receptor binding characteristics with EC50 values of 0.62 μM versus 0.86 μM for OR320a [2]. This relationship indicates that oxidation at C-3 may represent a metabolic modification rather than an optimization for receptor binding.

Table 2: Structure-Activity Relationships of Sulfated Bile Alcohols
Structural FeatureEffect on OR320aEffect on OR320bEC50 Range (μM)Emax Range
C-24 Sulfate GroupCritical for activationCritical for activation0.26-8.30.76-1.2
C-12 Hydroxyl GroupEnhances potencyEnhances potency0.26-8.30.76-1.2
5α ConfigurationRequired for activationRequired for activation0.26-8.30.76-1.2
C-3 Ketone GroupReduces potencyReduces potency>100.16-0.64

Behavioral Modulation in Sea Lamprey Reproductive Cycles

3-Ketopetromyzonol sulfate functions as a primer pheromone that coordinates reproductive timing and sexual maturation across sea lamprey populations [1]. Exposure to natural male pheromone mixtures containing 3-ketopetromyzonol sulfate significantly accelerates sexual maturation in both sexes, with immature males reaching spermiation in 17 ± 3 days compared to no maturation in control groups after 40 days [1].

The compound exhibits pronounced sexually dimorphic effects on neuroendocrine function. In immature males, 3-ketopetromyzonol sulfate exposure increases plasma 15α-hydroxyprogesterone concentrations by 2-4 fold within 4-8 hours, indicating rapid activation of steroidogenic pathways [1]. Conversely, immature females show decreased or unchanged 15α-hydroxyprogesterone levels following pheromone exposure, suggesting sex-specific hormonal response mechanisms [1].

Seasonal variations in behavioral responsiveness reflect the natural reproductive cycle timing. Immature males demonstrate strongest hormonal responses to 3-ketopetromyzonol sulfate during May and June, coinciding with the early spawning season [1]. Female responsiveness peaks during mid-season (June-July) when ovarian development approaches completion [1].

The compound directly modulates hypothalamic-pituitary-gonadal axis function through enhanced synthesis and release of lamprey gonadotropin-releasing hormone (lGnRH) [1]. Exposure to 10^-11 M 3-ketopetromyzonol sulfate increases forebrain gene expression of lGnRH-I transcripts (GAP49, GAP50, GAP58) by 4-21 fold and lGnRH-III transcripts by 7 fold within 24 hours [1]. This represents the first demonstration of direct pheromone modulation of GnRH synthesis in vertebrates [1].

Behavioral attraction responses in ovulated females occur at remarkably low concentrations. Field studies demonstrate that 3-ketopetromyzonol sulfate elicits upstream swimming behavior and nest-seeking responses at environmental concentrations of 10^-14 M [9] [10]. This exceptional sensitivity enables females to detect male spawning areas across considerable distances in riverine environments [11].

The pheromone also influences male territorial and nesting behaviors. Mature males exposed to 3-ketopetromyzonol sulfate exhibit enhanced nest construction activities and increased aggressive responses toward other males [11]. These effects contribute to the establishment of optimal spawning sites and mate selection processes.

Table 3: Behavioral Modulation in Sea Lamprey Reproductive Cycles
Life StageResponse to 3kPZSPhysiological EffectBehavioral ThresholdSeasonal Variation
Immature MalesAccelerated maturation (17 days)Increased 15α-P levelsNot specifiedStrongest in May-June
Immature FemalesAccelerated maturation (21 days)Decreased 15α-P levelsNot specifiedStrongest in June-July
Ovulated FemalesAttraction to nestsSpawning preparation10^-14 MPeak spawning season

Species-Specific Olfactory Receptor Binding Mechanisms

3-Ketopetromyzonol sulfate exerts its biological effects through specific binding to odorant receptors OR320a and OR320b in sea lamprey olfactory epithelium [2]. These highly related G-protein coupled receptors demonstrate 92.8% amino acid sequence identity yet exhibit markedly different activation characteristics [2]. OR320a responds to 3-ketopetromyzonol sulfate with an EC50 of 0.86 μM, while OR320b requires concentrations exceeding 30 μM for comparable activation [2].

The differential receptor sensitivities result from a single amino acid polymorphism at position 79 in the second transmembrane domain [2]. OR320a possesses cysteine-79^2.56 while OR320b contains tyrosine-79^2.56 [2]. Site-directed mutagenesis experiments demonstrate that exchanging these residues completely reverses the receptor activation profiles, with OR320a-C79Y exhibiting reduced sensitivity and OR320b-Y79C showing enhanced responsiveness [2].

This transmembrane domain 2 (TM2) region represents a conserved molecular mechanism for steroid detection across vertebrate evolution. Similar critical residues occur in zebrafish bile acid receptors (ORA1-ORA6) and human steroid-detecting olfactory receptors, suggesting convergent evolution of steroid chemoreception mechanisms [2] [6]. The TM2 residues 2.56-2.60 create α-helix distorting motifs that enable conformational changes essential for ligand binding and receptor activation [2].

Phylogenetic analyses reveal that OR320 orthologs exist in Japanese lamprey (Lethenteron camtschaticum) with remarkable sequence conservation [2]. Sea lamprey OR320a and Japanese lamprey OR320a share 100% amino acid identity, while OR320b sequences exhibit 98.1% identity between species [2]. This extraordinary conservation indicates strong purifying selection (ω = 0.72) maintaining receptor function across lamprey lineages [2].

The species-specificity of 3-ketopetromyzonol sulfate detection reflects evolutionary adaptations to distinct bile acid profiles. Lamprey OR320 receptors specifically recognize C24 5α-bile acids but fail to respond to C24 5β-bile acids characteristic of jawed vertebrates [2]. Conversely, zebrafish ORA receptors detect 5β-bile acids while showing no responsiveness to lamprey 5α-bile acid pheromones [12] [2]. This reciprocal specificity demonstrates co-evolution of olfactory receptors and their cognate ligands across vertebrate phylogeny.

Receptor expression patterns confirm functional relevance in natural chemoreception. Both or320a and or320b genes show primary expression in olfactory epithelium with low-level brain expression [2]. The receptors localize to olfactory sensory neuron plasma membranes where they mediate cAMP-dependent signal transduction through Gαolf protein coupling [2].

Table 4: Species-Specific Olfactory Receptor Binding Mechanisms
ReceptorPrimary LigandCritical ResidueEC50 (3kPZS)Species ConservationEvolutionary Selection
OR320a5α-bile acidsCys-79^2.560.86 μM100% in Japanese lampreyPurifying (ω=0.72)
OR320b5α-bile acidsTyr-79^2.56>30 μM98.1% in Japanese lampreyPurifying (ω=0.72)
Zebrafish ORA1-65β-bile acidsVarious TM2No responseTeleost-specificUnknown
Human OR7D4SteroidsPro-79^2.59No responseMammal-specificVariable

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

472.24947478 g/mol

Monoisotopic Mass

472.24947478 g/mol

Heavy Atom Count

32

UNII

A06040390W

Dates

Last modified: 08-10-2024

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